molecular formula C6H10N4 B2937912 5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1517602-91-3

5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2937912
CAS No.: 1517602-91-3
M. Wt: 138.174
InChI Key: QOEJYIBQPHBARE-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that features both a pyrrolidine ring and a 1,2,3-triazole ring. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. The combination of these two rings in a single molecule can lead to unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and can be performed under mild conditions.

  • Cycloaddition Reaction

      Reagents: Azide and alkyne.

      Catalyst: Copper(I) catalyst (CuSO₄ and sodium ascorbate).

      Solvent: Tetrahydrofuran (THF) or water.

      Conditions: Room temperature, stirring for several hours.

  • Pyrrolidine Ring Formation

      Reagents: Suitable amine and aldehyde.

      Catalyst: Acid catalyst (e.g., acetic acid).

      Solvent: Ethanol.

      Conditions: Reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Mild to moderate temperatures.

      Products: Oxidized derivatives of the triazole ring.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Room temperature to reflux.

      Products: Reduced derivatives of the triazole ring.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Varies depending on the reagent.

      Products: Substituted derivatives on the triazole or pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

    Nucleophiles: Amines, thiols.

Scientific Research Applications

5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents. These compounds may have similar biological activities but different selectivity and potency.

    Pyrrolidine Derivatives: Compounds with pyrrolidine rings but different attached groups. These compounds can have varying biological activities depending on the nature of the substituents.

Uniqueness

5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole is unique due to the combination of the pyrrolidine and triazole rings in a single molecule. This combination can lead to enhanced biological activity and selectivity compared to compounds with only one of these rings. The specific arrangement of these rings can also result in unique chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-pyrrolidin-3-yl-2H-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-2-7-3-5(1)6-4-8-10-9-6/h4-5,7H,1-3H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEJYIBQPHBARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517602-91-3
Record name 5-(pyrrolidin-3-yl)-1H-1,2,3-triazole
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